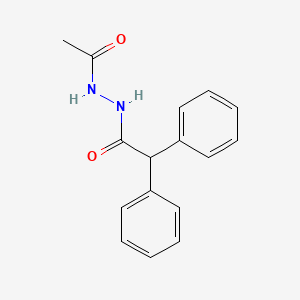

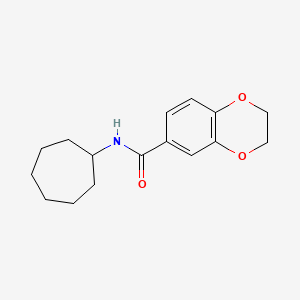

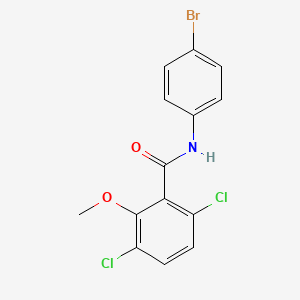

![molecular formula C16H14F3NO B5786704 3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)

3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide

Vue d'ensemble

Description

3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. Fipronil is a member of the phenylpyrazole family of insecticides and has a unique mode of action that targets the central nervous system of insects.

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

3-Phenyl-N-[3-(trifluoromethyl)phenyl]propanamide, as part of the flutamide family, plays a significant role in drug metabolism and pharmacokinetics. Research by Goda et al. (2006) found that flutamide and its metabolites, including 2-hydroxyflutamide (OH-flutamide) and 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1), are processed in the liver. The study also identified a new metabolite, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH), during this process. This insight is crucial for understanding the drug's metabolic pathways and potential implications on liver function.

In another study, Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) related to this compound in rats. They found that the SARM had low clearance, moderate distribution, and was extensively metabolized, highlighting the importance of these properties in preclinical drug development.

Quantum Chemical Studies

Quantum chemical studies, as conducted by Otuokere and Amaku (2015), provide insights into the molecular properties of related compounds like bicalutamide. Their research used Arguslab software to evaluate steric energy, visualize excited state properties, and calculate the heat of formation and self-consistent field (SCF) energy. These studies are crucial for understanding how these compounds interact at the molecular level, particularly in blocking androgen receptors.

Radiochemistry and Imaging

Research on propanamide derivatives, including those related to 3-Phenyl-N-[3-(trifluoromethyl)phenyl]propanamide, extends to the field of radiochemistry and imaging. Gao et al. (2011) developed new carbon-11-labeled propanamide derivatives as radioligands for prostate cancer imaging using positron emission tomography (PET). This application is pivotal in advancing molecular imaging techniques for cancer diagnosis and treatment planning.

Photochemistry

The photochemistry of flutamide, a closely related compound, has been explored by Udagawa et al. (2011). Their research investigated the effects of an external magnetic field on the photoreduction of flutamide, revealing that a radical pair is involved in the process. This understanding is essential for developing new therapeutic applications and understanding drug stability under various conditions.

Propriétés

IUPAC Name |

3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c17-16(18,19)13-7-4-8-14(11-13)20-15(21)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZMSOBYJVAWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

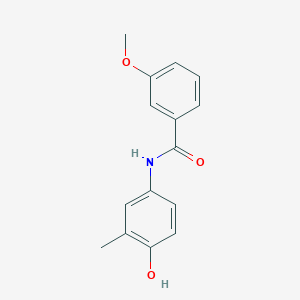

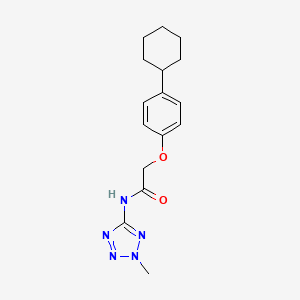

![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)

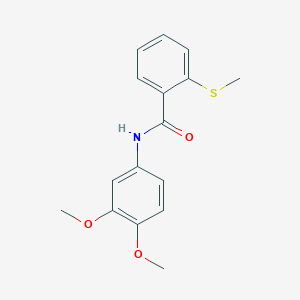

![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)

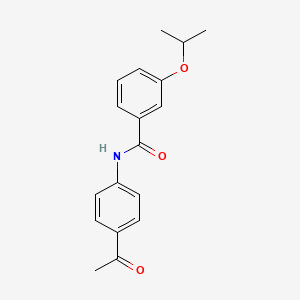

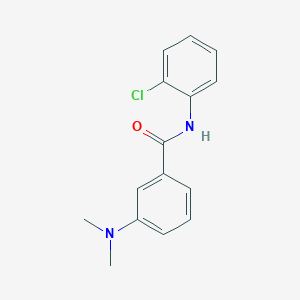

![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)

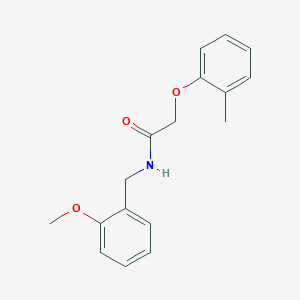

![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)